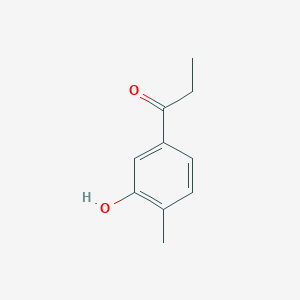
(+/-)-J 113397
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-J 113397 is a chemical compound known for its significant role in scientific research, particularly in the study of neuropharmacology. It is a selective antagonist for the neuropeptide Y receptor Y1, which is involved in various physiological processes including regulation of appetite, anxiety, and circadian rhythms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-J 113397 typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups that are essential for the compound’s activity. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-J 113397 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(+/-)-J 113397 has a wide range of applications in scientific research:
Neuropharmacology: Used to study the role of neuropeptide Y receptor Y1 in regulating physiological processes.
Drug Development: Serves as a lead compound for developing new therapeutics targeting neuropeptide Y receptors.
Biological Studies: Helps in understanding the mechanisms underlying appetite regulation, anxiety, and circadian rhythms.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mécanisme D'action
(+/-)-J 113397 exerts its effects by selectively binding to the neuropeptide Y receptor Y1, blocking its activity. This receptor is involved in various signaling pathways that regulate physiological processes such as appetite, anxiety, and circadian rhythms. By antagonizing this receptor, this compound can modulate these processes, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
BIBP 3226: Another selective antagonist for the neuropeptide Y receptor Y1.
SR 120819A: A selective antagonist for the neuropeptide Y receptor Y1 with similar applications in research.
Uniqueness
(+/-)-J 113397 is unique due to its high selectivity and potency for the neuropeptide Y receptor Y1. This makes it particularly useful in studies where precise modulation of this receptor is required. Its unique chemical structure also allows for specific interactions with the receptor, providing insights into the receptor’s function and potential therapeutic applications.
Propriétés
Numéro CAS |
217461-40-0 |
|---|---|
Formule moléculaire |
C24H37N3O2 |
Poids moléculaire |
399.57 |
Synonymes |
1-[(3R,4R)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-, rel-2H-benzimidazol-2-one; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)

![N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster](/img/structure/B1145529.png)

![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)
